molecular formula C14H19NO B5056219 4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine

4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine

Cat. No.: B5056219
M. Wt: 217.31 g/mol
InChI Key: KTPKKGLJSIEXAV-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an ethylamine group, and a but-2-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine typically involves multiple steps. One common method includes the O-alkylation of 2,5-dimethylphenol with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate. This intermediate is then subjected to further reactions to introduce the ethylamine and but-2-yn-1-amine groups. The reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce triple bonds to double or single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or alkoxides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-(2,5-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes critical for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-11-12(2)7-8-13(14)3/h7-8,11,15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPKKGLJSIEXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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